molecular formula C25H21Cl2P B1602727 (3-Chlorobenzyl)triphenylphosphonium chloride CAS No. 32597-92-5

(3-Chlorobenzyl)triphenylphosphonium chloride

Cat. No.: B1602727
CAS No.: 32597-92-5
M. Wt: 423.3 g/mol
InChI Key: ULAJKKKOVRAGOQ-UHFFFAOYSA-M
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Description

(3-Chlorobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21Cl2P. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 3-chlorobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3-chlorobenzyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Ph3P+ClCH2C6H4ClPh3PCH2C6H4Cl+Cl\text{Ph}_3\text{P} + \text{ClCH}_2\text{C}_6\text{H}_4\text{Cl} \rightarrow \text{Ph}_3\text{PCH}_2\text{C}_6\text{H}_4\text{Cl}^+ \text{Cl}^- Ph3​P+ClCH2​C6​H4​Cl→Ph3​PCH2​C6​H4​Cl+Cl−

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization from suitable solvents.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides.

Scientific Research Applications

(3-Chlorobenzyl)triphenylphosphonium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)triphenylphosphonium chloride involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • (4-Chlorobenzyl)triphenylphosphonium chloride

Comparison:

  • Structural Differences: While (3-Chlorobenzyl)triphenylphosphonium chloride has a chlorine atom at the 3-position of the benzyl group, (4-Chlorobenzyl)triphenylphosphonium chloride has the chlorine atom at the 4-position. Benzyltriphenylphosphonium chloride lacks the chlorine substituent.
  • Reactivity: The position of the chlorine atom can influence the reactivity and stability of the compound. This compound may exhibit different reactivity patterns compared to its 4-chloro counterpart due to electronic and steric effects.

Properties

IUPAC Name

(3-chlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAJKKKOVRAGOQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598955
Record name [(3-Chlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32597-92-5
Record name Phosphonium, chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158464
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-Chlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-CHLOROBENZYL)-TRIPHENYLPHOSPHONIUM CHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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